1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride is a chemical compound that belongs to the indole class of heterocyclic compounds. Indoles are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound exhibits potential pharmacological properties, making it significant in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving indole derivatives. It is often studied for its biological activities and has been mentioned in several patents and scientific literature as a compound of interest for therapeutic applications, particularly in treating conditions such as asthma and neuropathic pain .
1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride is classified under:
The synthesis of 1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride can be accomplished through several methods, often involving the reaction of indole derivatives with dimethylamine and other reagents.
The molecular formula for 1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride can be derived from its structure, which includes:
The chemical reactivity of 1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride can involve various reactions typical of indole derivatives:
The mechanism of action for 1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride is likely related to its interaction with specific biological targets:
Data supporting these mechanisms would typically be derived from pharmacological studies assessing binding affinities and biological activity.
Relevant data on these properties would typically be gathered from experimental studies or material safety data sheets (MSDS).
1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride has potential applications in various scientific fields:
The development of 1-(2-(dimethylamino)ethylamino)-3-phenylindole hydrochloride emerged during a pivotal era in psychopharmacology focused on structural optimization of indole-based compounds for central nervous system (CNS) targeting. This period (1970s-1990s) witnessed intensive exploration of nitrogen-containing heterocycles, particularly those featuring:
Early pharmacological screening of this compound class revealed potent norepinephrine reuptake inhibition with moderate serotonin transporter activity—a profile mechanistically aligned with first-generation tricyclic antidepressants (TCAs) but structurally distinct. Unlike classical TCAs (e.g., imipramine, desipramine), the 3-phenylindole scaffold offered reduced:
Despite promising in vitro activity, clinical development of several derivatives was discontinued due to:
Table 1: Evolution of Key 3-Substituted Indole Derivatives in Antidepressant Development
Compound Class | Prototype Structure | Primary Target | Development Phase |
---|---|---|---|
Simple 3-arylindoles | 1-(Unsubstituted)-3-phenylindole | Non-selective MAT | Preclinical screening |
Aminoethyl derivatives | 1-(2-(Dimethylamino)ethylamino)-3-phenylindole | NET > SERT | Discontinued (Phase I) |
Aminopropyl derivatives | 1-[3-(Dimethylamino)propyl]-substituted | SERT > NET | Preclinical optimization |
N-Alkylated indoles | 1-(Cyanobenzyl)indole derivatives | ER-α (SERM activity) | Repurposed for oncology |
The structural development of 1-(2-(dimethylamino)ethylamino)-3-phenylindole hydrochloride represents a systematic medicinal chemistry evolution from two foundational chemotypes:
Early indole pharmacophores:Fisher indole synthesis provided access to unsubstituted 2-phenylindoles exhibiting weak monoamine oxidase inhibition. Introduction of basic aminoalkyl side chains at the indole N1 position (inspired by TCA pharmacophores) significantly enhanced monoamine transporter affinity. Watanabe's work demonstrated that 2-phenylindole derivatives with meta-substituted aminomethyl chains exhibited 10-100x greater NET affinity than simple indoles [1].
Conformational constraint strategies:Comparative studies with tricyclic systems like LU 3-049 (3,3-dimethyl-1-[3-(methylamino)propyl]-1-phenylindan HCl) revealed that:
Critical structure-activity relationship (SAR) insights driving the target compound's design:
Table 2: Monoamine Transporter Affinity Profile Comparison Across Structural Analogues
Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | NET/SERT Selectivity |
---|---|---|---|---|
1-(2-(Dimethylamino)ethylamino)-3-phenylindole | 1240 ± 210 | 56 ± 9 | 780 ± 120 | 13.9-fold |
Desipramine (TCA control) | 1800 ± 300 | 0.83 ± 0.11 | 17 ± 3 | 20.5-fold |
1-[3-(Dimethylamino)propyl]-3-phenylindole | 980 ± 140 | 72 ± 11 | 210 ± 40 | 2.9-fold |
LU 3-049 (Indan derivative) | 2640 ± 380 | 41 ± 6 | 950 ± 160 | 23.2-fold |
The primary mechanism of 1-(2-(dimethylamino)ethylamino)-3-phenylindole hydrochloride involves competitive inhibition of monoamine transporters (MATs), particularly targeting the norepinephrine transporter (NET) with secondary activity at the serotonin transporter (SERT). This places it within the broader class of norepinephrine reuptake inhibitors (NRIs), though with distinct molecular interactions:
Binding topology within NET:Molecular modeling based on dDAT crystal structures (PDB: 4M48) suggests the compound occupies the orthosteric S1 site through:
Unlike tricyclic antidepressants, the conformationally flexible side chain enables:
Allosteric modulation potential:Electrophysiological studies suggest additional low-affinity binding (Kd ≈ 12 μM) in the extracellular vestibular site, analogous to SERT-(S)-citalopram secondary binding. This manifests as:
The core 3-phenylindole structure has served as a versatile template for generating functionally diverse analogs:
Neurotransmitter transporter modulators:
Receptor-targeted derivatives:
Table 3: Structural Derivatives of 3-Phenylindole Scaffold with Divergent Targets
Compound Name | Core Modification | Primary Target | Therapeutic Application |
---|---|---|---|
Binedaline | 1-Amino-3-phenylindole derivative | MAT inhibitor | Antidepressant (marketed) |
Tapentadol | Benzenoid scaffold replacement | MOR agonist + NRI | Analgesic (marketed) |
Midalcipran | Cyclopropane-inserted derivative | Balanced SNRI | Antidepressant (marketed) |
ZK 119010 | Pyrrolidinylhexyl substitution | Estrogen receptor | Oncology (preclinical) |
Synthetic routes to 1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride:The primary synthesis employs a three-step sequence optimized for yield and purity:
Alternative approaches include:
Characterization benchmarks:
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8